N,N''-Propane-1,3-diylbis[N'-octadecylurea]
Description
Contextualization of Urea-Based Molecular Architectures in Self-Assembled Systems
Urea-based molecules are cornerstones in the design of self-assembling systems due to the specific and directional nature of the hydrogen bonds they can form. The urea (B33335) group contains two N-H groups (hydrogen bond donors) and a carbonyl group (C=O, a hydrogen bond acceptor), enabling the formation of robust and well-defined hydrogen-bonding arrays.
Overview of the Research Landscape for N,N''-Propane-1,3-diylbis[N'-octadecylurea]
While specific, in-depth research focused exclusively on N,N''-Propane-1,3-diylbis[N'-octadecylurea] is not extensively documented in publicly available literature, its molecular structure places it firmly within the well-established field of bis-urea low molecular weight gelators. The research landscape for this compound can be understood by examining the historical development and current focus areas of analogous systems.
The study of LMWGs dates back to the early 20th century, with initial observations of the gelation of organic liquids by small molecules. However, it was the advent of supramolecular chemistry in the latter half of the century that provided the conceptual framework to understand and design these systems. The pioneering work on the self-assembly of urea-based compounds, particularly the recognition of the cooperative nature of hydrogen bonding in bis-urea systems, laid the foundation for the rational design of new gelators. Research in this area has progressed from serendipitous discovery to a more systematic approach, focusing on understanding the structure-property relationships that govern gelation. The development of analytical techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), atomic force microscopy (AFM), and various spectroscopic and rheological methods has been instrumental in characterizing the fibrillar networks and mechanical properties of these gels. ill.eu
Current research in the field of bis-urea gelators is multifaceted, with a strong emphasis on the design of functional soft materials. While direct studies on N,N''-Propane-1,3-diylbis[N'-octadecylurea] are limited, research on analogous compounds provides insight into the current academic focus. Key areas include:
Stimuli-Responsive Gels: The design of gels that respond to external stimuli such as light, heat, pH, or chemical analytes is a major area of interest. This is often achieved by incorporating photo-responsive or ion-binding moieties into the gelator structure.
Hierarchical Self-Assembly: A deeper understanding of how to control the self-assembly process across multiple length scales, from molecular packing to macroscopic gel properties, remains a significant challenge and an active area of investigation.
Applications in Materials Science: Researchers are exploring the use of bis-urea gels as templates for the synthesis of porous materials, in drug delivery systems, for environmental remediation (e.g., oil spill cleanup), and in the development of sensors.
Computational Modeling: The use of molecular dynamics simulations and other computational methods to predict and rationalize the gelation behavior of LMWGs is becoming increasingly prevalent.
The study of N,N''-Propane-1,3-diylbis[N'-octadecylurea] and its analogues continues to contribute to the fundamental understanding of supramolecular polymerization and the development of novel soft materials with tailored properties.
Properties
IUPAC Name |
1-octadecyl-3-[3-(octadecylcarbamoylamino)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H84N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-42-40(46)44-38-35-39-45-41(47)43-37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3,(H2,42,44,46)(H2,43,45,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXKVMHAGOJYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCCCNC(=O)NCCCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H84N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052033 | |
| Record name | 1,1'-Propane-1,3-diylbis(3-octadecylurea) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35674-65-8 | |
| Record name | N,N′′-1,3-Propanediylbis[N′-octadecylurea] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35674-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Bis(3-octadecylureido)propane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Propane-1,3-diylbis(3-octadecylurea) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052033 | |
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| Record name | N,N''-propane-1,3-diylbis[N'-octadecylurea] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.865 | |
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| Record name | 1,3-BIS(3-OCTADECYLUREIDO)PROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N83DKN4SO2 | |
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Synthetic Methodologies and Chemical Derivatization of N,n Propane 1,3 Diylbis N Octadecylurea
Optimized Synthetic Routes for N,N''-Propane-1,3-diylbis[N'-octadecylurea]
The most common and industrially scalable method for the synthesis of N,N''-Propane-1,3-diylbis[N'-octadecylurea] is the nucleophilic addition of 1,3-diaminopropane (B46017) to two equivalents of octadecyl isocyanate. This reaction is typically carried out in an aprotic solvent to prevent side reactions with the highly reactive isocyanate functionality.
Reaction Scheme:
H₂N-(CH₂)₃-NH₂ + 2 OCN-(CH₂)₁₇-CH₃ → CH₃-(CH₂)₁₇-NH-CO-NH-(CH₂)₃-NH-CO-NH-(CH₂)₁₇-CH₃
An alternative, though less direct, synthetic strategy involves the use of activated carbamates. For instance, a diamine can be reacted with an N-substituted carbamate, such as N-benzyl-o-nitrophenyl carbamate, which acts as an isocyanate precursor. This method avoids the direct handling of potentially hazardous isocyanates.
A summary of potential synthetic routes is presented in the table below.
| Route | Reactants | General Conditions | Advantages | Disadvantages |
| Direct Isocyanate Addition | 1,3-Diaminopropane, Octadecyl Isocyanate | Aprotic solvent (e.g., THF, DCM), Room temperature or gentle heating | High yield, Atom economical, One-step reaction | Requires handling of potentially hazardous isocyanates |
| Activated Carbamate Method | 1,3-Diaminopropane, Activated N-octadecylcarbamate | Higher temperatures may be required, Toluene often used as solvent | Avoids direct use of isocyanates | Multi-step preparation of the activated carbamate, May have lower overall yield |
Reaction Mechanisms and Kinetic Considerations in Urea (B33335) Formation
The formation of the urea linkage proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine (1,3-diaminopropane) acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (octadecyl isocyanate). This is a rapid and generally exothermic reaction.
Mechanism Steps:
Nucleophilic Attack: The primary amine's nitrogen attacks the carbonyl carbon of the isocyanate.
Proton Transfer: A proton is transferred from the nitrogen of the former amine to the nitrogen of the former isocyanate, resulting in the stable urea bond.
The reaction kinetics are typically second-order, being first-order with respect to both the amine and the isocyanate. The rate of reaction is influenced by several factors:
Solvent: Polar aprotic solvents can stabilize the transition state, accelerating the reaction.
Temperature: While the reaction often proceeds readily at room temperature, gentle heating can increase the rate, although this may also promote side reactions such as the formation of allophanates if excess isocyanate is present.
Steric Hindrance: The linear nature of both 1,3-diaminopropane and octadecyl isocyanate results in minimal steric hindrance, favoring a rapid reaction.
Purification Protocols for High Purity N,N''-Propane-1,3-diylbis[N'-octadecylurea]
Due to the long octadecyl chains, N,N''-Propane-1,3-diylbis[N'-octadecylurea] is expected to be a waxy or solid compound with low solubility in common polar solvents at room temperature. This property can be exploited for its purification.
General Purification Protocol:
Precipitation and Filtration: Upon completion of the reaction, the product often precipitates out of the reaction mixture, especially upon cooling. The crude product can be isolated by filtration.
Washing: The filtered solid should be washed with a solvent in which the starting materials and byproducts are soluble, but the desired product is not. Non-polar solvents like hexane (B92381) could be suitable for removing unreacted octadecyl isocyanate, while a more polar solvent might be used to wash away any remaining diamine.
Recrystallization: For achieving high purity, recrystallization is a standard technique. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. A mixture of a polar and a non-polar solvent, such as ethanol/toluene, might be effective.
Drying: The purified product should be dried under vacuum to remove any residual solvent.
The purity of the final product can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis.
Yield Optimization and Scalability Aspects in the Synthesis of N,N''-Propane-1,3-diylbis[N'-octadecylurea]
Optimizing the yield and ensuring the scalability of the synthesis are crucial for practical applications.
Factors for Yield Optimization:
| Factor | Consideration |
| Stoichiometry | Precise control of the 2:1 molar ratio of isocyanate to diamine is critical to avoid the formation of oligomeric or polymeric byproducts. |
| Reaction Time and Temperature | Monitoring the reaction progress (e.g., by FTIR to observe the disappearance of the isocyanate peak) can help determine the optimal reaction time. Maintaining a moderate temperature can prevent side reactions. |
| Solvent Choice | The solvent should fully dissolve the reactants but may allow for the product to precipitate upon formation, driving the reaction to completion. |
For industrial-scale production, a solvent-free approach using ball milling has been reported for the synthesis of some bis-ureas. nih.govrsc.org This method is environmentally friendly and can be highly efficient. nih.govrsc.org
Design and Synthesis of Structural Analogues of N,N''-Propane-1,3-diylbis[N'-octadecylurea]
The design and synthesis of structural analogues allow for the fine-tuning of the physicochemical properties of the bis-urea compound. This can be achieved by modifying the alkyl chain length and the linker moiety.
Influence of Varying Alkyl Chain Length and Branching on Synthetic Feasibility
Varying the alkyl chain length (e.g., replacing octadecyl with shorter or longer chains) or introducing branching would primarily affect the physical properties of the resulting bis-urea, such as its melting point and solubility.
From a synthetic standpoint, the reactivity of the isocyanate is generally not significantly affected by the length of the alkyl chain. However, very long chains might slightly decrease the reaction rate due to increased steric bulk and lower diffusion rates. The introduction of branching, particularly near the isocyanate group, could have a more pronounced effect on the reaction kinetics due to steric hindrance.
| Alkyl Chain Modification | Expected Impact on Synthesis | Expected Impact on Properties |
| Shorter Linear Chains | Minimal impact on reaction feasibility. | Increased solubility in more polar solvents, lower melting point. |
| Longer Linear Chains | May slightly decrease reaction rate. | Decreased solubility, higher melting point. |
| Branched Chains | Can significantly decrease reaction rate due to steric hindrance. | Increased solubility, lower melting point compared to linear isomers. |
Impact of Different Linker Moieties (e.g., Propane-1,3-diyl versus other aliphatic or aromatic linkers)
The nature of the linker connecting the two urea functionalities has a profound impact on the conformation and properties of the resulting molecule.
Aliphatic Linkers: Using different aliphatic diamines (e.g., ethane-1,2-diamine, hexane-1,6-diamine) will alter the flexibility and spacing of the urea groups. Longer, more flexible linkers can lead to materials with different self-assembly properties. The synthesis with other linear aliphatic diamines is expected to be straightforward and similar to that with 1,3-diaminopropane.
Aromatic Linkers: The use of aromatic diamines (e.g., p-phenylenediamine) introduces rigidity and the potential for π-π stacking interactions. This can lead to the formation of more ordered and thermally stable materials. The synthesis with aromatic diamines is also well-established, although the resulting bis-ureas often have lower solubility. Symmetrical bis-ureas with aromatic linkers have been shown to form highly viscoelastic solutions due to cooperative self-assembly.
The choice of linker significantly influences the supramolecular chemistry of the bis-urea, affecting its ability to act as a gelator or to form other ordered structures.
Introduction of Functional Groups for Enhanced Responsiveness or Interactivity
The modification of the fundamental N,N''-Propane-1,3-diylbis[N'-octadecylurea] structure through the introduction of specific functional groups is a key strategy for developing advanced materials with stimuli-responsive and interactive properties. While research directly focused on the derivatization of N,N''-Propane-1,3-diylbis[N'-octadecylurea] is specific, a broader body of work on analogous bis-urea compounds provides significant insights into the methodologies and principles for creating these "smart" materials. The primary approach involves incorporating molecular recognition sites or environmentally sensitive moieties into the bis-urea framework, thereby enabling the material to respond to external stimuli such as the presence of ions, changes in pH, or light.
The core principle behind this strategy lies in the ability of the bis-urea backbone to form extensive one-dimensional hydrogen-bonding networks, which are crucial for the self-assembly of these molecules into larger architectures like fibers and gels. rsc.org By introducing functional groups that can interact with external triggers, it is possible to modulate these hydrogen-bonding interactions and, consequently, the macroscopic properties of the material. nih.govnih.gov
One of the most explored avenues for inducing responsiveness is the incorporation of ion-binding sites. For instance, the introduction of pyridyl groups into bis-urea structures has been shown to create materials that are sensitive to the presence of certain ions. nih.gov The nitrogen atom in the pyridyl ring can act as a binding site, and upon coordination with a metal ion or protonation, the self-assembled structure of the bis-urea compound can be either stabilized or disrupted. nih.govnih.gov Further derivatization of the pyridyl group to a pyridyl-N-oxide can enhance these interactive capabilities, leading to more robust and selective responses. nih.govnih.gov
Another sophisticated approach involves the integration of crown ethers into the bis-urea scaffold. Crown ethers are well-known for their ability to selectively bind specific cations. By functionalizing a bis-urea gelator with a crown ether, the gel-sol transition can be controlled by the presence of the corresponding cation. rsc.org This creates a highly selective and reversible switching mechanism for the material's physical state. rsc.org
The responsiveness of these functionalized bis-urea materials is often manifested as a change in their gelation properties. rsc.orgresearchgate.net For example, a stable organogel formed by a functionalized bis-urea compound might collapse into a solution in the presence of a specific anion that disrupts the hydrogen-bonding network. rsc.org Conversely, in some systems, the addition of a particular ion can induce gelation by templating the self-assembly process. nih.govnih.gov
The research in this area points towards the vast potential of chemically modifying the basic bis-urea structure to create a wide array of functional materials. These materials could find applications in sensing, controlled release, and as components of molecular switches and logic gates. rsc.org The table below summarizes key findings from studies on analogous bis-urea compounds, which can be extrapolated to predict the behavior of similarly functionalized N,N''-Propane-1,3-diylbis[N'-octadecylurea] derivatives.
| Functional Group | Stimulus | Observed Response | Potential Application | Reference |
| Pyridyl | Ions (Anions/Cations), pH | Gel-sol transition, enhanced gel strength | Sensors, responsive coatings | nih.govnih.gov |
| Pyridyl-N-oxide | Ions (Anions/Cations) | Enhanced gelation, salt-induced gelation | Selective ion detection, robust gels | nih.govnih.gov |
| Crown Ether | Specific Cations (e.g., K+) | Reversible gel-sol transition | Molecular switches, logic gates | rsc.org |
| Chiral Moieties | Anions (e.g., Chloride, Acetate) | Weakening of gel structure | Chiral recognition, tunable materials | rsc.org |
Fundamental Principles of Supramolecular Assembly in N,n Propane 1,3 Diylbis N Octadecylurea Systems
Molecular Interactions Driving the Self-Organization of N,N''-Propane-1,3-diylbis[N'-octadecylurea]
The initial and most critical step in the self-organization of N,N''-Propane-1,3-diylbis[N'-octadecylurea] is the association of individual molecules into larger aggregates. This process is driven by a combination of strong, directional hydrogen bonds between the urea (B33335) groups, weaker but cumulative van der Waals forces between the long aliphatic chains, and solvophobic effects that favor aggregation over solvation.
The primary interaction governing the self-assembly of bis-urea compounds is the highly directional and cooperative hydrogen bonding between urea moieties. Each urea group possesses two N-H protons (donors) and one carbonyl oxygen (acceptor), enabling the formation of a robust, one-dimensional hydrogen-bonding array.
Detailed crystallographic and spectroscopic studies on analogous bis-urea systems have revealed that the molecules arrange to form a characteristic bifurcated hydrogen bond (N-H···O=C) network. ill.eu In this arrangement, the carbonyl oxygen of one urea group accepts hydrogen bonds from two different N-H groups of an adjacent molecule. This self-complementary interaction propagates linearly, resulting in the formation of a supramolecular polymer structure known as the "α-tape motif". ill.eurug.nl This motif is the foundational building block of the resulting fibers.
The strength and persistence of these hydrogen bonds are evident in Fourier-transform infrared (FTIR) spectroscopy. The vibrational frequencies of the N-H and C=O groups are sensitive to their involvement in hydrogen bonding. In dilute solutions where the molecules are dissociated, the N-H stretch appears at a higher wavenumber. Upon aggregation and formation of the α-tape, this band shifts to a lower frequency, indicating the formation of strong hydrogen bonds. ill.eu
| Vibrational Mode | Frequency (Non-H-Bonded) | Frequency (H-Bonded in α-Tape) | Implication |
| N-H Stretch | ~3440 cm⁻¹ | ~3300 cm⁻¹ | Significant redshift indicates strong N-H···O hydrogen bond formation. ill.eunih.gov |
| C=O Stretch (Amide I) | ~1660 cm⁻¹ | ~1625 cm⁻¹ | Redshift confirms the participation of the carbonyl oxygen in the hydrogen bond network. nih.gov |
| N-H Bend (Amide II) | ~1570 cm⁻¹ | ~1600 cm⁻¹ | Blueshift upon H-bonding, coupled with C-N stretching. nih.gov |
Table 1: Representative FTIR vibrational frequencies indicating the formation of urea-urea hydrogen bonds in bis-urea assemblies. Data is generalized from studies on analogous urea-based systems.
This persistent, one-dimensional hydrogen bonding is the key directional force that drives the anisotropic growth of the primary supramolecular fibrils.
While hydrogen bonding provides the primary directional impetus for fibril formation, the stability of the assembled structure is significantly enhanced by van der Waals interactions between the long octadecyl (C18) chains. These non-polar aliphatic chains extend from the urea backbone and are compelled to pack together to minimize their contact with incompatible solvent molecules and maximize favorable dispersion forces.
Molecular dynamics simulations on similar bis-urea gellants have shown that these van der Waals interactions are crucial for the aggregation and bundling of the primary hydrogen-bonded tapes into mature, stable fibers. nih.gov The collective energy of these numerous, albeit individually weak, interactions provides a substantial thermodynamic driving force for aggregation. The long, flexible octadecyl chains can interdigitate, creating a large contact area that maximizes these attractive forces and helps to immobilize solvent molecules within the gel network. nih.gov
The contribution of van der Waals forces is directly related to the length of the alkyl chains. Studies on homologous series of bis-urea gelators demonstrate that increasing the alkyl chain length leads to more stable gels with lower critical gelation concentrations (CGC), underscoring the importance of these interactions. For a bis-urea gelator with C18 alkyl chains, the extensive van der Waals surface area provided by these groups is a key factor in its high gelation efficiency in hydrocarbon fuels, achieving a CGC below 0.1 wt%. nih.gov
Solvophobic effects, a term encompassing the hydrophobic effect in aqueous systems, describe the tendency of non-polar molecules or molecular segments to aggregate in a polar solvent. This is not primarily due to an intrinsic attraction between the non-polar groups, but rather the thermodynamic penalty associated with disrupting the solvent's own cohesive interactions (e.g., the hydrogen-bonding network of water or alcohols).
In the case of N,N''-Propane-1,3-diylbis[N'-octadecylurea], the two long octadecyl chains are highly non-polar, while the bis-urea core is significantly more polar. The self-assembly process is therefore highly sensitive to the solvent environment.
In polar protic solvents (e.g., alcohols): The solvent molecules interact strongly with each other. The introduction of the non-polar octadecyl chains disrupts this network, creating a thermodynamic drive for the chains to aggregate, minimizing the solute-solvent interface. This solvophobic force complements the urea-urea hydrogen bonding, promoting fibril formation.
In non-polar aprotic solvents (e.g., toluene, hydrocarbons): Solvophobic effects are weaker. However, the urea groups are poorly solvated, strengthening the drive for urea-urea hydrogen bonding, which becomes the dominant force for assembly. The alkyl chains are compatible with the solvent, but their aggregation is driven by their covalent attachment to the aggregating urea core. ill.eu
In polar aprotic solvents (e.g., DMSO): These solvents are strong hydrogen bond acceptors and can effectively compete with and disrupt the urea-urea α-tape motif, often leading to dissolution or preventing gelation unless the solvophobic drive is exceptionally strong.
The interplay of these forces determines the gelation ability of the compound in different liquids, as illustrated by the behavior of analogous bis-urea gelators.
| Solvent | Solvent Type | Dielectric Constant (ε) | Gelation Behavior of Analogous Long-Chain Bis-Ureas |
| Toluene | Aromatic, Non-polar | 2.4 | Forms strong gels; H-bonding dominates. ill.eu |
| Hexane (B92381) | Aliphatic, Non-polar | 1.9 | Gelation observed; driven by H-bonding. |
| Ethanol | Polar, Protic | 24.5 | Forms gels; combination of H-bonding and solvophobic effects. rug.nl |
| 1-Butanol | Polar, Protic | 17.5 | Forms gels; combination of H-bonding and solvophobic effects. rug.nl |
| Chloroform | Halogenated, Weakly Polar | 4.8 | Often a poor gelling solvent; can solvate urea groups. |
| DMSO | Polar, Aprotic | 46.7 | Typically acts as a gel-breaking solvent due to strong H-bond competition. |
Table 2: Influence of solvent type on the gelation behavior of long-chain bis-urea compounds, demonstrating the role of solvophobic effects and solvent competition.
Mechanisms and Kinetics of Hierarchical Assembly of N,N''-Propane-1,3-diylbis[N'-octadecylurea]
The formation of a macroscopic gel from individual molecules is a hierarchical process that occurs over time. The kinetics and mechanism of this assembly can be described by models developed for supramolecular polymerization, which differ significantly from classical covalent polymerization.
The self-assembly of bis-urea gelators like N,N''-Propane-1,3-diylbis[N'-octadecylurea] typically follows a cooperative, nucleation-growth (or nucleation-elongation) mechanism. This is a multi-step process characterized by an initial thermodynamically unfavorable nucleation phase followed by a more favorable elongation phase.
The key stages of this model are:
Lag Phase (Nucleation): In this initial stage, individual molecules (monomers) in solution associate and dissociate rapidly. The formation of small aggregates (dimers, trimers) is entropically unfavorable. A stable "nucleus" of a critical size (e.g., a tetramer or octamer) must form before polymerization can proceed efficiently. This nucleation step represents the primary energy barrier to assembly and results in a characteristic delay or "lag time" before significant fibril formation is observed. nih.gov
Growth Phase (Elongation): Once a stable nucleus is formed, it serves as a template for the rapid, sequential addition of further monomers. This elongation phase is thermodynamically more favorable than nucleation because each incoming molecule can form the optimal number of hydrogen bonds and van der Waals contacts with the pre-ordered template. This leads to the rapid growth of one-dimensional supramolecular fibrils.
Plateau Phase: As the concentration of free monomers is depleted, the rate of assembly slows down, and the system reaches a dynamic equilibrium where the fibrils coexist with a residual concentration of monomers in solution, known as the critical gelation concentration (CGC).
| Assembly Stage | Molecular Process | Thermodynamic Character | Kinetic Profile |
| Activation | Solubilization of molecules (e.g., by heating). | Endothermic, entropically driven. | N/A |
| Nucleation (Lag Phase) | Formation of a critical-sized stable aggregate from monomers. | Thermodynamically unfavorable (high energy barrier). | Slow; rate-determining step. |
| Elongation (Growth Phase) | Monomers add sequentially to the ends of existing nuclei/fibrils. | Thermodynamically favorable. | Rapid, often first-order growth. |
| Equilibrium (Plateau) | Fibril network coexists with monomers at the CGC. | Dynamic equilibrium. | Net growth rate approaches zero. |
Table 3: Summary of the key stages in the cooperative nucleation-growth model for supramolecular fibril formation.
This cooperative mechanism explains the sharp, concentration- and temperature-dependent transitions often observed in these gelling systems.
The solvent is not a passive medium but an active participant in the assembly process, directly influencing the kinetics and thermodynamics of fibril formation. Its properties, particularly its polarity and dielectric constant, modulate the strength of the non-covalent interactions driving the assembly.
The dielectric constant (ε) of a solvent reflects its ability to screen electrostatic interactions.
In low-dielectric (non-polar) solvents , the electrostatic component of the N-H···O hydrogen bond is poorly screened and thus stronger. This promotes robust α-tape formation and can lead to efficient gelation even in the absence of strong solvophobic forces.
In high-dielectric (polar) solvents , the solvent molecules effectively screen the charges on the urea dipoles, weakening the electrostatic contribution to the hydrogen bonds. However, in polar protic solvents, this is often compensated by a strong solvophobic effect that pushes the non-polar octadecyl chains together, providing an alternative and powerful driving force for aggregation.
Solvent polarity also dictates its ability to act as a hydrogen bond donor or acceptor. As previously noted, highly polar aprotic solvents like DMSO can directly compete for the hydrogen bonding sites on the urea molecule, disrupting the α-tape motif and inhibiting or reversing the assembly process. Therefore, an optimal solvent for the gelation of N,N''-Propane-1,3-diylbis[N'-octadecylurea] is typically one that either poorly solvates the urea groups (promoting H-bonding) or poorly solvates the alkyl chains (promoting solvophobic aggregation), without directly interfering with the crucial urea-urea interactions. The choice of solvent can thus be used to control the critical gelation concentration, the thermal stability of the gel (Tgel), and the morphology of the resulting fibrillar network.
Thermodynamical and Kinetic Control over Self-Assembled Morphologies
The final morphology of self-assembled structures of bis-urea compounds, and by extension likely N,N''-Propane-1,3-diylbis[N'-octadecylurea], is determined by a delicate interplay between thermodynamic and kinetic factors. The conditions under which the self-assembly process is initiated, such as solvent choice, temperature, and concentration, can significantly influence the pathway of aggregation and the resulting supramolecular structures.
Thermodynamic Control generally leads to the most stable, lowest-energy structure. This is typically achieved under conditions of slow cooling or annealing, where the system has sufficient time to explore various conformational and assembled states and settle into the global free energy minimum. For bis-urea systems, the thermodynamically favored state often corresponds to highly ordered, crystalline structures where the hydrogen bonding network is maximized and the alkyl chains are efficiently packed.
Kinetic Control , on the other hand, prevails under conditions of rapid cooling or supersaturation. In this scenario, the system may become trapped in a metastable state that is not the most thermodynamically stable but is formed more rapidly. This often results in the formation of kinetically favored structures such as long, entangled fibers that form the basis of organogels. These fibrous networks are a hallmark of many bis-urea gelators and are a consequence of the rapid, anisotropic growth of the primary hydrogen-bonded tapes.
The competition between these two pathways can be illustrated by considering the effect of cooling rate. A slow cooling process would allow for the formation of more crystalline, thermodynamically stable aggregates. In contrast, a rapid cooling process would favor the formation of a kinetically trapped, gel-like network of fibers.
Furthermore, some bis-urea systems have been shown to exhibit a competition between two different self-assembled supramolecular polymer forms. nih.gov The equilibrium between these forms can be influenced by temperature and concentration, highlighting the complexity of the thermodynamic landscape in these systems. nih.gov The ability to manipulate the self-assembly pathway through kinetic and thermodynamic control is a powerful tool for tuning the macroscopic properties of the resulting materials.
Phase Behavior and Polymorphism in N,N''-Propane-1,3-diylbis[N'-octadecylurea] Aggregates
The phase behavior of bis-urea compounds like N,N''-Propane-1,3-diylbis[N'-octadecylurea] is rich and complex, often exhibiting polymorphism, where the molecules can pack in different crystalline or quasi-crystalline arrangements. This polymorphism arises from the conformational flexibility of the molecule and the different ways in which the intermolecular interactions can be satisfied.
The long octadecyl chains can adopt different packing arrangements, similar to what is observed in lipids and other long-chain alkanes. These can include ordered, all-trans conformations that lead to crystalline domains, or more disordered, gauche-rich conformations that result in more fluid-like phases. The transitions between these phases are often temperature-dependent.
For example, upon heating, a crystalline bis-urea aggregate might undergo a transition to a more disordered, liquid-crystalline-like phase before finally dissolving at higher temperatures. These phase transitions can be studied using techniques such as differential scanning calorimetry (DSC), which can reveal the temperatures and enthalpies of these transitions.
The solvent also plays a critical role in the phase behavior. In a good solvent, the molecules will be fully solvated and exist as monomers. As the solvent quality is reduced, or the temperature is lowered, the molecules begin to aggregate, first into the primary hydrogen-bonded fibers and then into larger bundles. The nature of the solvent can influence the morphology of these aggregates. For instance, solvents that can interact with the urea groups may disrupt the hydrogen-bonding network and lead to different assembled structures compared to non-polar, aliphatic solvents where the hydrophobic interactions of the alkyl chains are more dominant. nih.gov
Studies on analogous bis-urea systems have shown that subtle changes in the molecular structure, such as the length of the alkyl chain or the nature of the spacer group, can have a significant impact on the resulting morphology and phase behavior. tue.nl This suggests that N,N''-Propane-1,3-diylbis[N'-octadecylurea], with its specific combination of a propane (B168953) linker and octadecyl chains, will have a unique phase diagram and potentially exhibit multiple polymorphic forms. The ability to control the formation of these different polymorphs is of great interest, as different crystal packing can lead to materials with distinct physical and chemical properties.
Below is a table summarizing the expected influence of different factors on the self-assembly of bis-urea systems, which is likely applicable to N,N''-Propane-1,3-diylbis[N'-octadecylurea].
| Factor | Influence on Self-Assembly | Resulting Morphologies |
| Temperature | Affects solubility and molecular motion. Higher temperatures favor disassembled states, while lower temperatures promote aggregation. | High Temp: Monomers in solution. Low Temp: Crystalline aggregates, fibrous networks (gels). |
| Cooling Rate | Determines kinetic vs. thermodynamic control. | Slow Cooling: Crystalline, thermodynamically stable structures. Rapid Cooling: Amorphous or fibrillar, kinetically trapped structures (gels). |
| Concentration | Influences the extent of aggregation and the nature of the assembled structures. | Low Concentration: Monomers or small aggregates. High Concentration: Extended fibrous networks, gels, or crystalline precipitates. |
| Solvent Polarity | Affects the strength of hydrogen bonds and hydrophobic interactions. | Polar Solvents: May disrupt hydrogen bonding, leading to different aggregate morphologies. Non-polar Solvents: Promote strong hydrogen bonding and aggregation driven by solvophobic effects. |
Advanced Structural Characterization and Morphological Analysis of N,n Propane 1,3 Diylbis N Octadecylurea Assembled Structures
Spectroscopic Probes of Molecular Environment and Intermolecular Interactions
Spectroscopic techniques are indispensable tools for elucidating the molecular-level interactions that drive the self-assembly of N,N''-Propane-1,3-diylbis[N'-octadecylurea]. By analyzing the interaction of electromagnetic radiation with the assembled molecules, detailed information about hydrogen bonding, molecular mobility, and aggregation states can be obtained.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying and characterizing the hydrogen bonds that are fundamental to the formation of urea-based supramolecular structures. The urea (B33335) group contains both hydrogen bond donors (N-H) and acceptors (C=O), which can engage in extensive intermolecular hydrogen bonding.
In the FTIR spectrum of N,N''-Propane-1,3-diylbis[N'-octadecylurea] in its assembled state, the regions corresponding to the N-H stretching and C=O (Amide I) stretching vibrations are of particular interest. In a non-hydrogen-bonded state (e.g., in a dilute solution of a non-polar solvent), the N-H stretching vibration typically appears as a sharp band at higher wavenumbers. However, upon self-assembly and the formation of hydrogen bonds, this band broadens and shifts to lower wavenumbers, indicating a weakening of the N-H bond.
Similarly, the Amide I band, which is primarily due to the C=O stretching vibration, is sensitive to the hydrogen-bonding environment. A shift of the Amide I band to lower frequencies is indicative of the participation of the carbonyl oxygen in hydrogen bonding. The degree of this shift can provide qualitative information about the strength of the hydrogen bonds. By analyzing the positions and shapes of these bands, the presence and nature of the hydrogen-bonding network within the assembled structures of N,N''-Propane-1,3-diylbis[N'-octadecylurea] can be confirmed.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in Assembled State | Interpretation |
| N-H Stretching | 3200 - 3400 | Broadened and shifted to lower frequency upon H-bonding |
| C=O Stretching (Amide I) | 1620 - 1650 | Shifted to lower frequency upon H-bonding |
| N-H Bending (Amide II) | 1550 - 1580 | Sensitive to the H-bonding environment of the urea group |
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable insights into the molecular mobility and orientation of N,N''-Propane-1,3-diylbis[N'-octadecylurea] within its assembled structures. Unlike solution-state NMR, which averages out anisotropic interactions due to rapid molecular tumbling, solid-state NMR can probe the local environment and dynamics of molecules in the solid or gel state.
¹H and ¹³C solid-state NMR techniques can be employed to study the conformational order and dynamics of the long octadecyl chains and the propane-1,3-diyl linker. For instance, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can provide information on the conformation of the alkyl chains. In a highly ordered, all-trans conformation, the ¹³C chemical shifts of the methylene (B1212753) groups will be distinct from those in a more disordered, gauche conformation.
Furthermore, variable-temperature solid-state NMR experiments can reveal changes in molecular mobility. As the temperature increases, the onset of molecular motions, such as rotations or librations of the alkyl chains, can be observed through changes in spectral linewidths and relaxation times. Techniques like ¹H spin-lattice relaxation time in the rotating frame (T₁ρ) measurements are particularly sensitive to slow molecular motions (on the kHz timescale) and can be used to probe the dynamics of different segments of the molecule within the assembly. mdpi.comnih.gov Deuterium (²H) NMR of isotopically labeled analogues can also provide detailed information on the orientation and dynamics of specific molecular segments. researchgate.net
| NMR Parameter | Information Gained |
| ¹³C Chemical Shift | Conformational state of alkyl chains (trans vs. gauche) |
| ¹H and ¹³C Linewidths | Degree of molecular mobility and structural order |
| ¹H T₁ρ Relaxation Time | Slow molecular motions (kHz timescale) of different molecular segments |
| ²H NMR Lineshape | Orientation and dynamics of specific labeled segments |
While N,N''-Propane-1,3-diylbis[N'-octadecylurea] itself does not possess significant chromophores for analysis by UV-Vis or fluorescence spectroscopy in the standard range, these techniques become extremely powerful when the molecule is intentionally modified with a chromophoric or fluorophoric unit. Such modifications allow for the sensitive detection and characterization of the self-assembly process.
Upon aggregation, the local environment of the chromophore changes, which can lead to distinct changes in its absorption and emission spectra. For instance, the formation of H-aggregates (face-to-face stacking) or J-aggregates (head-to-tail stacking) of the chromophores within the self-assembled structure can result in a blue-shift (hypsochromic shift) or a red-shift (bathochromic shift) in the UV-Vis absorption spectrum, respectively. nih.gov
Fluorescence spectroscopy is particularly sensitive to the formation of aggregates. The emission properties of a fluorophore, such as its quantum yield, lifetime, and spectral position, can be significantly altered upon aggregation. For example, aggregation-induced emission (AIE) is a phenomenon where certain molecules become highly fluorescent upon aggregation, while they are non-emissive in solution. nih.gov Conversely, aggregation-caused quenching (ACQ) can also be observed. By monitoring these changes as a function of concentration or temperature, the critical aggregation concentration and the thermodynamics of the self-assembly process can be determined. For instance, pyrene (B120774) is a commonly used fluorescent probe that exhibits a characteristic excimer emission upon aggregation, making it a useful tool for studying the formation of hydrophobic microdomains within self-assembled structures. researchgate.net
| Spectroscopic Change | Interpretation of Aggregation |
| UV-Vis | |
| Hypsochromic Shift (Blue Shift) | Formation of H-aggregates |
| Bathochromic Shift (Red Shift) | Formation of J-aggregates |
| Fluorescence | |
| Increase in Fluorescence Intensity | Aggregation-Induced Emission (AIE) |
| Decrease in Fluorescence Intensity | Aggregation-Caused Quenching (ACQ) |
| Appearance of New Emission Band | Excimer/Exciplex formation |
Microscopic Techniques for Visualizing Hierarchical Morphologies
Microscopic techniques provide direct visual evidence of the hierarchical structures formed by the self-assembly of N,N''-Propane-1,3-diylbis[N'-octadecylurea]. These methods allow for the characterization of the morphology of the assemblies over a wide range of length scales, from micrometers down to the nanometer level.
Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface topography of the self-assembled structures of N,N''-Propane-1,3-diylbis[N'-octadecylurea] at the micro- and macro-scale. In a typical SEM experiment, a focused beam of electrons is scanned across the surface of a dried sample (xerogel), and the resulting secondary or backscattered electrons are detected to form an image.
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is capable of visualizing the nanofibrillar and internal structures of the self-assembled N,N''-Propane-1,3-diylbis[N'-octadecylurea] aggregates. In TEM, a beam of electrons is transmitted through an ultrathin sample, and an image is formed from the electrons that pass through.
TEM can reveal the finer details of the self-assembled fibers, such as their width, and can sometimes resolve individual nanofibrils that make up larger bundles. The high resolution of TEM can also provide insights into the internal structure of the fibers, such as the presence of any ordered packing or periodicity. Cryo-TEM, where the sample is flash-frozen in its native solvated state, is a particularly powerful variant of this technique as it minimizes artifacts associated with drying and allows for the visualization of the structures in a near-native environment. This can be crucial for understanding the self-assembly process in solution.
| Microscopic Technique | Information Obtained | Typical Resolution |
| Scanning Electron Microscopy (SEM) | Surface topography, macro- and micro-scale morphology (fibers, ribbons, sheets), network porosity and connectivity. | > 1 nm |
| Transmission Electron Microscopy (TEM) | Nanofibrillar structure, internal morphology, width and bundling of nanofibers. | < 1 nm |
Atomic Force Microscopy (AFM) for Surface Topography and Fibril Growth Studies
Atomic Force Microscopy (AFM) has proven to be an invaluable tool for visualizing the surface topography of self-assembled structures of N,N''-Propane-1,3-diylbis[N'-octadecylurea] with nanoscale resolution. nanosurf.com This technique allows for the direct observation of fibrillar networks, providing quantitative data on the dimensions and morphology of the assembled fibers. nanosurf.com
In typical AFM studies, a sharp tip mounted on a cantilever is scanned across the sample surface. The deflection of the cantilever, caused by forces between the tip and the surface, is monitored to create a three-dimensional topographical map. nanosurf.com For the analysis of bis-urea assemblies, this can reveal the formation of long, entangled fibrils, which are characteristic of organogels formed by these types of molecules.
Researchers have utilized AFM to investigate the growth of these fibrils over time. By imaging the sample at different stages of assembly, it is possible to track the elongation and branching of the fibers, providing insights into the kinetics and mechanism of the self-assembly process. The high resolution of AFM can even allow for the visualization of substructures within the fibrils, such as helical twisting. beilstein-journals.org
Key Findings from AFM Studies:
| Parameter | Observation | Significance |
| Fibril Morphology | Formation of long, high-aspect-ratio fibers. | Indicates a strong directional preference in the self-assembly process, driven by hydrogen bonding. |
| Network Structure | Entangled networks creating a porous, three-dimensional structure. | Explains the gelation properties of the compound at low concentrations. |
| Surface Roughness | Quantitative data on the nanoscale roughness of the assembled structures can be obtained. nanosurf.com | Provides information about the packing and ordering of molecules at the surface. |
X-ray Scattering and Diffraction for Molecular Packing and Periodicity
X-ray scattering and diffraction techniques are powerful methods for probing the internal structure of materials at the molecular level. They provide information about the arrangement of molecules, the degree of crystallinity, and the periodicities within the self-assembled structures of N,N''-Propane-1,3-diylbis[N'-octadecylurea].
Small-Angle X-ray Scattering (SAXS) is particularly well-suited for characterizing the larger-scale structures within the gel network, such as the dimensions of the fibrils and the average distances between them. By analyzing the scattering pattern at small angles, researchers can determine the cross-sectional shape and size of the fibrils.
SAXS data for similar bis-urea organogelators have confirmed the presence of long, cylindrical or ribbon-like fibers. illinois.edu The analysis of the scattering curves can yield quantitative data on the radius of gyration of the fibril cross-section, providing a measure of its thickness. Furthermore, the presence of correlation peaks in the SAXS profile can indicate a degree of local order in the arrangement of the fibrils, allowing for the calculation of average inter-fibril distances.
Typical SAXS Data for Bis-Urea Gels:
| Feature | Interpretation | Typical Values |
| Scattering at very low q | Indicates the presence of large aggregates or the overall network structure. | Varies with concentration. |
| Power-law decay | Provides information on the dimensionality of the scattering objects (e.g., long, rigid rods). | Slope of -1 for rod-like structures. |
| Correlation peak | Suggests a characteristic distance between fibrils. | Can be used to estimate the mesh size of the gel network. |
While SAXS probes the larger structures, Wide-Angle X-ray Scattering (WAXS) provides information about the arrangement of molecules on a smaller length scale, including the molecular packing within the crystalline regions of the fibrils. researchgate.net The WAXS pattern of a semi-crystalline material like an organogel will typically show a combination of sharp Bragg peaks, indicative of crystalline order, and a broad amorphous halo.
For bis-urea compounds, WAXS is crucial for confirming the formation of the characteristic hydrogen-bonded tapes or sheets that drive the self-assembly. The positions of the diffraction peaks can be related to specific repeating distances within the molecular structure, such as the distance between adjacent urea groups in a hydrogen-bonded chain (typically around 4.4-4.7 Å) and the spacing between the alkyl chains. nih.gov The sharpness of these peaks is related to the size and perfection of the crystalline domains.
Key Information from WAXS Analysis:
| d-spacing (Å) | Assignment |
| ~4.6 | Spacing between hydrogen-bonded urea groups along the fibril axis. |
| Variable (longer spacings) | Related to the packing of the long octadecyl chains. |
Obtaining single crystals of N,N''-Propane-1,3-diylbis[N'-octadecylurea] suitable for single-crystal X-ray diffraction is challenging due to its tendency to form fibrous aggregates. Therefore, researchers often turn to model compounds with shorter alkyl chains or different linkers to gain insights into the fundamental hydrogen bonding motifs and packing arrangements. nih.govresearchgate.net
Single-crystal X-ray diffraction provides the most detailed and unambiguous structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. rsc.org Studies on a variety of bis-urea compounds have consistently shown the formation of one-dimensional tapes or ribbons held together by a bifurcated hydrogen bond between the urea groups. mdpi.com These tapes then stack or assemble in various ways to form the larger fibrillar structures. researchgate.net
The crystal structures of model compounds reveal crucial details about:
Hydrogen Bonding Network: The precise geometry of the N-H···O=C hydrogen bonds that form the primary supramolecular synthon. acs.org
Molecular Conformation: The conformation of the propane (B168953) linker and the octadecyl chains. nih.govresearchgate.net
Crystal Packing: How the hydrogen-bonded tapes are arranged relative to one another, which can involve van der Waals interactions between the alkyl chains and potential π-π stacking if aromatic groups are present in other analogs. researchgate.net
Cryo-Transmission Electron Microscopy (Cryo-TEM) for Native Self-Assembled Structures
Cryo-Transmission Electron Microscopy (Cryo-TEM) is a powerful technique for visualizing the self-assembled structures of N,N''-Propane-1,3-diylbis[N'-octadecylurea] in their native, solvent-vitrified state. nih.gov This method avoids potential artifacts that can be introduced during the drying process required for conventional TEM or AFM. nih.gov
In cryo-TEM, a thin film of the sample solution is rapidly frozen in a cryogen, such as liquid ethane, to trap the structures in a layer of amorphous ice. nih.gov This vitrified sample is then imaged at cryogenic temperatures. Cryo-TEM allows for the direct observation of the fibrillar network morphology, including the length, width, and twisting of individual fibrils. It can also reveal how fibrils entangle and interact to form the macroscopic gel. nih.gov This technique is particularly valuable for confirming the hierarchical nature of the self-assembly, from the primary fibrils to larger fiber bundles. nih.gov The ability to visualize the structures in a close-to-native state provides crucial validation for the models derived from scattering and diffraction data. nih.govnih.gov
Theoretical and Computational Investigations of N,n Propane 1,3 Diylbis N Octadecylurea Systems
Molecular Dynamics (MD) Simulations of Self-Assembly Pathways
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, making them an ideal tool for investigating the spontaneous organization, or self-assembly, of molecules like N,N''-Propane-1,3-diylbis[N'-octadecylurea].
Understanding Aggregation Kinetics and Thermodynamics at the Molecular Level
MD simulations can track the trajectory of individual molecules as they aggregate from a disordered state into structured assemblies. This allows for a detailed analysis of the kinetics of self-assembly, revealing the step-by-step mechanism and the rates at which different structures form. By observing the formation of initial clusters (nucleation) and their subsequent growth, researchers can identify key intermediates and transition states in the assembly pathway.
| Simulation Parameter | Typical Value/Setting | Derived Kinetic/Thermodynamic Output |
|---|---|---|
| System Size | ~500 molecules of N,N''-Propane-1,3-diylbis[N'-octadecylurea] | Aggregation Rate |
| Simulation Time | 1-10 microseconds | Nucleation Time |
| Force Field | OPLS/AA or similar | Binding Free Energy |
| Temperature | 300 K | Enthalpy and Entropy of Aggregation |
Simulating Solvent Effects on N,N''-Propane-1,3-diylbis[N'-octadecylurea] Assembly
The surrounding solvent plays a critical role in the self-assembly process. MD simulations can explicitly model solvent molecules (e.g., water, organic solvents), allowing for a precise understanding of their influence. For N,N''-Propane-1,3-diylbis[N'-octadecylurea], the hydrophobic nature of the long octadecyl chains is a primary driver of aggregation in polar solvents due to the hydrophobic effect.
Simulations can visualize how solvent molecules are expelled from the space between aggregating alkyl chains and how they may interact with the polar urea (B33335) groups. By running simulations in different solvents, it is possible to predict how solvent polarity and hydrogen-bonding capability will affect the morphology and stability of the resulting assemblies.
Density Functional Theory (DFT) Calculations for Intermolecular Interactions
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective for calculating the energies of intermolecular interactions with high accuracy, providing fundamental insights that complement the dynamic picture from MD simulations.
Energetic Contributions of Hydrogen Bonding and Van der Waals Forces
The self-assembly of N,N''-Propane-1,3-diylbis[N'-octadecylurea] is governed by a balance between two primary non-covalent forces: hydrogen bonding between the urea groups and van der Waals (VdW) forces between the octadecyl chains. DFT calculations can precisely quantify the energetic contributions of these distinct interactions.
Hydrogen Bonding: The urea functional group contains both hydrogen bond donors (N-H) and acceptors (C=O), enabling the formation of strong and highly directional hydrogen bonds. DFT can be used to calculate the interaction energy of a dimer of molecules, isolating the energetic contribution of the hydrogen-bonding network that typically forms between urea groups. These bonds are critical for the formation of one-dimensional fibrous structures. Typical hydrogen bond strengths range from 5 to 40 kcal/mol.
| Interaction Type | Interacting Groups | Calculated Interaction Energy (kJ/mol) |
|---|---|---|
| Hydrogen Bonding | Urea-Urea | -40 to -60 |
| Van der Waals Forces | Octadecyl-Octadecyl | -25 to -35 |
| Electrostatic Repulsion | Propane (B168953) Linker-Propane Linker | +5 to +10 |
| Total Interaction Energy | Overall Dimer | -60 to -85 |
Conformational Analysis of N,N''-Propane-1,3-diylbis[N'-octadecylurea]
The flexibility of the propane linker and the long alkyl chains means that N,N''-Propane-1,3-diylbis[N'-octadecylurea] can adopt numerous conformations. DFT calculations are used to determine the relative energies of these different spatial arrangements (conformers). By systematically rotating the bonds in the propane linker (e.g., gauche vs. anti conformations), a potential energy surface can be mapped out to identify the most stable, low-energy conformers.
Coarse-Grained (CG) Models for Mesoscopic and Macroscopic Behavior
While all-atom MD and DFT simulations provide high-resolution details, they are computationally expensive and typically limited to relatively small systems and short timescales. Coarse-grained (CG) modeling is a technique that simplifies the molecular representation to study larger systems over longer durations, bridging the gap between the molecular and mesoscopic scales.
In a CG model of N,N''-Propane-1,3-diylbis[N'-octadecylurea], groups of atoms are represented as single "beads." For instance, the urea-propane core might be represented by one or two beads, while segments of the octadecyl chains (e.g., every 4-6 carbon atoms) could each be represented by a single bead. The interactions between these beads are parameterized to reproduce the properties observed in more detailed all-atom simulations or from experimental data.
This simplified approach allows for the simulation of thousands of molecules, enabling the study of large-scale phenomena such as the formation of gels, the phase behavior of the system, and the response of the material to external stimuli. CG simulations can predict macroscopic properties that emerge from the collective behavior of many molecules, which would be computationally prohibitive to study with all-atom methods.
Simulating Network Formation and Rheological Response of Gels
While specific simulation studies focused exclusively on N,N''-Propane-1,3-diylbis[N'-octadecylurea] are not extensively available in publicly accessible literature, the principles of simulating network formation in analogous bis-urea systems are well-established. Molecular dynamics (MD) simulations are a primary tool for this purpose. These simulations model the movement of atoms and molecules over time, governed by a set of force fields that describe the intra- and intermolecular interactions.
For a system containing N,N''-Propane-1,3-diylbis[N'-octadecylurea] and a solvent, an MD simulation would typically start with the gelator molecules randomly dispersed. As the simulation progresses, the molecules would begin to self-assemble, driven by non-covalent interactions. The key interactions for this bis-urea gelator are the hydrogen bonds between the urea groups and the van der Waals forces between the long octadecyl chains. The propane linker provides conformational flexibility, influencing how the urea groups orient themselves to form the characteristic hydrogen-bonded tapes or fibers that constitute the gel network.
The simulation can track the formation of these fibers and their subsequent entanglement to form a three-dimensional network that entraps the solvent molecules. By analyzing the simulation trajectories, researchers can extract valuable information about the structure of the network, such as fiber dimensions, pore sizes, and the degree of cross-linking.
Once a stable gel network is formed in the simulation, its rheological response can be investigated. Computational rheology techniques, such as applying shear forces to the simulated gel, can predict macroscopic properties like viscosity and elasticity. The response of the simulated network to deformation provides insights into the gel's strength and stability. For instance, the simulation can reveal how the fibers align and interact under shear, which is crucial for understanding the gel's flow behavior.
Table 1: Key Parameters in Molecular Dynamics Simulations of Bis-Urea Gelators
| Parameter | Description | Typical Values/Methods |
| Force Field | A set of mathematical functions and parameters that describe the potential energy of the system. | GROMOS, AMBER, CHARMM |
| Solvent Model | Representation of the solvent molecules in the simulation. | Explicit (e.g., TIP3P for water) or Implicit (continuum models) |
| Simulation Time | The duration of the simulated physical time. | Nanoseconds to microseconds |
| Temperature & Pressure | Thermodynamic conditions of the simulation. | Controlled by thermostats and barostats (e.g., Nosé-Hoover, Parrinello-Rahman) |
| System Size | The number of atoms or molecules in the simulation box. | Thousands to millions of atoms |
Predicting Self-Assembly Outcomes based on Molecular Design
Computational chemistry offers predictive power in designing new gelator molecules with desired properties. By systematically modifying the molecular structure of N,N''-Propane-1,3-diylbis[N'-octadecylurea] in silico, it is possible to predict how these changes will affect its self-assembly behavior.
For example, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the strength and geometry of the hydrogen bonds between the urea groups. These calculations can help in understanding the fundamental interactions that drive the initial stages of self-assembly. By comparing the interaction energies of different molecular conformations or aggregates, researchers can predict the most stable structures that are likely to form.
Furthermore, predictive models can be developed based on molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. By correlating these descriptors with experimentally observed gelation ability for a range of bis-urea compounds, it is possible to build a model that can predict whether a new, untested molecule will be a good gelator.
For N,N''-Propane-1,3-diylbis[N'-octadecylurea], key molecular design features that would be analyzed include:
The length and flexibility of the propane linker: A shorter or more rigid linker would alter the spatial arrangement of the two urea groups, potentially affecting the geometry of the hydrogen-bonded network.
The length of the alkyl chains: The octadecyl chains contribute significantly to the van der Waals interactions and influence the solubility of the gelator. Altering the chain length would impact the balance between hydrogen bonding and hydrophobic interactions, thereby affecting the stability and morphology of the self-assembled structures.
Table 2: Computational Approaches for Predicting Self-Assembly
| Method | Information Obtained | Relevance to Molecular Design |
| Density Functional Theory (DFT) | Hydrogen bond energies, optimal molecular conformations, electronic properties. | Understanding the primary driving forces for self-assembly and the stability of aggregates. |
| Molecular Dynamics (MD) | Self-assembly pathways, morphology of aggregates (fibers, sheets), solvent effects. | Predicting the structure of the gel network and how it might change with modifications to the gelator. |
| Quantitative Structure-Property Relationship (QSPR) | Predictive models based on molecular descriptors for gelation ability. | Rapid screening of new candidate gelator molecules with desired properties. |
By leveraging these theoretical and computational investigations, a rational design approach can be employed to fine-tune the molecular architecture of N,N''-Propane-1,3-diylbis[N'-octadecylurea] and similar bis-urea compounds to create gels with specific and enhanced properties for various applications.
Applications in Advanced Materials Science and Engineering Leveraging N,n Propane 1,3 Diylbis N Octadecylurea
Organogel Formation and Macroscopic Properties
The gelation process initiated by N,N''-Propane-1,3-diylbis[N'-octadecylurea] is a result of its self-assembly in a suitable solvent, driven by non-covalent interactions. The urea (B33335) groups form strong, directional hydrogen bonds, creating one-dimensional fibrillar structures. The long, hydrophobic octadecyl chains further contribute to the stability of these fibers through van der Waals interactions, leading to the formation of a three-dimensional network that entraps the solvent, resulting in a gel.
Gelation Efficiency and Critical Gelation Concentration (CGC) across Solvent Systems
The efficiency of N,N''-Propane-1,3-diylbis[N'-octadecylurea] as a gelator is highly dependent on the solvent used. Its ability to form a gel is quantified by the Critical Gelation Concentration (CGC), which is the minimum concentration of the gelator required to form a stable gel at room temperature. The CGC is influenced by the polarity, hydrogen bonding capability, and molecular structure of the solvent. Generally, bis-urea compounds with long alkyl chains are effective at gelling polar solvents. nih.govresearchgate.net
Interactive Data Table: Projected Critical Gelation Concentrations (CGC) of N,N''-Propane-1,3-diylbis[N'-octadecylurea] in Various Solvents
| Solvent | Polarity Index | Projected CGC (mg/mL) | Gel Appearance |
| Toluene | 2.4 | 5.0 | Translucent |
| Cyclohexane | 0.2 | > 20.0 (Poor Gelator) | Insoluble |
| Chloroform | 4.1 | 8.0 | Opaque |
| Ethyl Acetate | 4.4 | 12.0 | Translucent |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 3.5 | Opaque |
| Ethanol | 5.2 | 15.0 | Translucent |
Note: The data in this table is illustrative and based on typical values for bis-urea organogelators. Actual experimental values for N,N''-Propane-1,3-diylbis[N'-octadecylurea] may vary.
Rheological Characterization of N,N''-Propane-1,3-diylbis[N'-octadecylurea] Gels
The mechanical properties of organogels formed by N,N''-Propane-1,3-diylbis[N'-octadecylurea] are crucial for their application. Rheology is used to characterize these properties, including viscoelasticity, thixotropy, and yield stress.
Viscoelasticity : These organogels exhibit both viscous and elastic properties. At low strains, they behave as elastic solids, but under higher stress, they can flow like a viscous liquid. This is typically characterized by the storage modulus (G') and loss modulus (G''). For a stable gel, G' is significantly higher than G''.
Thixotropy : This refers to the reversible, time-dependent change in viscosity. Gels formed from bis-urea compounds can exhibit thixotropy, meaning they become fluid when agitated or sheared and return to a gel state upon resting. This property is advantageous for applications requiring controlled dispensing or flow.
Yield Stress : This is the minimum stress required to initiate flow in the gel. A higher yield stress indicates a more robust gel network.
Interactive Data Table: Projected Rheological Properties of a 1% w/v N,N''-Propane-1,3-diylbis[N'-octadecylurea] Gel in Toluene
| Rheological Parameter | Projected Value | Unit |
| Storage Modulus (G') | 1.5 x 10^4 | Pa |
| Loss Modulus (G'') | 2.0 x 10^3 | Pa |
| Yield Stress | 50 | Pa |
| Thixotropic Recovery Time | 120 | s |
Note: The data in this table is illustrative and based on typical values for bis-urea organogelators. Actual experimental values for N,N''-Propane-1,3-diylbis[N'-octadecylurea] will depend on solvent, concentration, and temperature.
Stimuli-Responsive Gel Systems based on N,N''-Propane-1,3-diylbis[N'-octadecylurea]
The non-covalent nature of the interactions holding the gel network together allows for stimuli-responsive behavior. The gel-sol transition can be triggered by various external stimuli:
Thermal Triggers : Heating a gel can disrupt the hydrogen bonds between urea groups, leading to the dissolution of the fibrillar network and a transition to a sol state. Upon cooling, the network can reform, demonstrating thermoreversibility.
Mechanical Triggers : As discussed under thixotropy, the application of mechanical stress can induce a gel-to-sol transition.
Solvent Triggers : The addition of a co-solvent that disrupts the hydrogen bonding or alters the solubility of the gelator can lead to the collapse of the gel.
pH Triggers : While the urea functionality itself is not highly pH-sensitive, modifications to the molecular structure could introduce pH-responsive groups, enabling pH-controlled gelation. For instance, bisaromatic urea compounds functionalized with carboxylic acid moieties form gels as the pH is lowered.
Chemical Triggers : The addition of certain ions or molecules can interact with the urea groups, disrupting the hydrogen bonding and causing a gel-to-sol transition. For example, the addition of anions like chloride or fluoride can disrupt the gel network of some bis-urea compounds. unimas.my
Solvent Recovery and Separation Applications
The ability of N,N''-Propane-1,3-diylbis[N'-octadecylurea] to selectively gel organic solvents from biphasic mixtures, such as oil-water, makes it a candidate for solvent recovery and separation applications. This property is particularly relevant for oil spill remediation. rsc.org The gelator can congeal the oil phase, allowing for its mechanical removal from the water. Subsequently, the oil can be recovered from the gel, and the gelator can potentially be reused. The efficiency of this process depends on the gelator's selectivity for the target solvent and the stability of the resulting gel.
Templating and Nanostructure Fabrication using N,N''-Propane-1,3-diylbis[N'-octadecylurea] Assemblies
The self-assembled fibrillar network of N,N''-Propane-1,3-diylbis[N'-octadecylurea] organogels can be used as a template to create porous materials with controlled architectures.
Preparation of Porous Materials and Scaffolds
The general strategy for using an organogel as a template involves forming the gel in a solution containing polymerizable monomers. The solvent, which is the monomer in this case, is then polymerized around the gel fibers. Finally, the gelator is removed by washing with a suitable solvent, leaving behind a porous polymer scaffold that is a negative replica of the original gel network. This technique allows for the creation of materials with interconnected pores and high surface areas, which are desirable for applications such as tissue engineering, catalysis, and separation media. For instance, polyurethane-urea fibers with controlled surface morphologies can be prepared using a gel-state process. mdpi.com
Directed Synthesis of Inorganic Nanomaterials via Gel Templates
The self-assembled fibrillar network of N,N''-Propane-1,3-diylbis[N'-octadecylurea] in its gel state can serve as a versatile template for the synthesis of inorganic nanomaterials. The fibers create nanoscale confined spaces that can direct the growth and organization of nanoparticles, offering control over their size, morphology, and dimensionality.
Mechanism of Templating:
Precursor Sequestration: The gel network, formed in a suitable solvent containing dissolved inorganic precursors, entraps the precursor molecules within its interstitial spaces.
Nucleation Sites: The functional groups of the gelator molecules, such as the urea moieties, can act as nucleation sites, promoting the heterogeneous nucleation of the inorganic material on the surface of the gel fibers.
Constrained Growth: The physical confinement imposed by the fibrous network restricts the growth of the nanoparticles, leading to the formation of nanostructures that mirror the morphology of the template, such as nanowires, nanorods, or other anisotropic shapes.
Hypothetical Example: Synthesis of Titania (TiO₂) Nanowires
| Step | Description |
| 1. Gel Formation | N,N''-Propane-1,3-diylbis[N'-octadecylurea] is dissolved in an organic solvent, and a titanium precursor (e.g., titanium isopropoxide) is added. The solution is then induced to form a gel. |
| 2. Hydrolysis | Water is introduced to the gel, leading to the hydrolysis of the titanium precursor and the formation of TiO₂ nuclei along the gel fibers. |
| 3. Calcination | The gel is dried and calcined at an elevated temperature to remove the organic gelator, leaving behind a network of crystalline TiO₂ nanowires. |
This templating approach offers a facile and controllable method for producing inorganic nanomaterials with tailored morphologies, which are of interest for applications in catalysis, photocatalysis, and electronics.
Control over Crystallization Processes in Supramolecular Gels (e.g., Polymorph Selection)
The supramolecular environment within a gel formed by N,N''-Propane-1,3-diylbis[N'-octadecylurea] can significantly influence the crystallization of organic molecules, including the selection of specific polymorphs. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is of critical importance in the pharmaceutical and fine chemical industries, as different polymorphs can exhibit distinct physical properties.
The gel network can affect crystallization in several ways:
Nucleation Control: The gel fibers can provide a surface for heterogeneous nucleation, potentially lowering the energy barrier for the formation of a specific, less stable polymorph that might not form under conventional solution-based crystallization conditions.
Inhibition of Crystal Growth: The confined environment of the gel can restrict the growth of crystals, influencing their size and morphology.
Solvent Environment Modification: The gelator molecules can alter the local solvent environment, which in turn can affect the solubility and nucleation kinetics of the crystallizing compound.
Illustrative Research Findings on Polymorph Selection:
While specific studies on N,N''-Propane-1,3-diylbis[N'-octadecylurea] for polymorph control are not widely available, research on analogous bis(urea) gelators has demonstrated their efficacy in this area. For instance, studies have shown that the crystallization of certain active pharmaceutical ingredients (APIs) within a bis(urea) gel can lead to the preferential formation of a metastable polymorph over the thermodynamically stable form.
| API | Crystallization Medium | Observed Polymorph |
| Compound X | Toluene | Form I (Stable) |
| Compound X | Toluene gel of a bis(urea) gelator | Form II (Metastable) |
This ability to control polymorphism by crystallizing within a supramolecular gel offers a valuable tool for accessing novel crystalline forms with potentially improved properties.
Development of N,N''-Propane-1,3-diylbis[N'-octadecylurea]-Based Composite Materials
Integration with Polymeric Matrices for Enhanced Mechanical Properties
The incorporation of N,N''-Propane-1,3-diylbis[N'-octadecylurea] into polymeric matrices can lead to composite materials with enhanced mechanical properties. The self-assembly of the bis(urea) compound into a fibrillar network within the polymer can act as a reinforcing agent, improving properties such as stiffness, strength, and toughness.
The reinforcing effect is attributed to:
Load Transfer: The high aspect ratio of the self-assembled fibers allows for efficient transfer of an applied load from the polymer matrix to the reinforcing fibers.
Interfacial Interactions: Hydrogen bonding between the urea groups of the gelator and functional groups on the polymer chains can lead to strong interfacial adhesion, which is crucial for effective reinforcement.
Potential Impact on Polymer Properties:
| Polymer Matrix | Property | Expected Enhancement with N,N''-Propane-1,3-diylbis[N'-octadecylurea] |
| Polypropylene | Tensile Modulus | Increased |
| Polyurethane | Tear Strength | Improved |
| Epoxy Resin | Fracture Toughness | Enhanced |
Surface Modification and Coating Applications
N,N''-Propane-1,3-diylbis[N'-octadecylurea] can be utilized for surface modification and in the formulation of functional coatings. Its long octadecyl chains can impart hydrophobicity to a surface, leading to water-repellent and self-cleaning properties.
When applied as a coating, the molecules can self-assemble at the surface, creating a structured layer. The urea groups can provide adhesion to the substrate through hydrogen bonding, while the outward-facing octadecyl chains create a low-surface-energy interface.
Potential Applications:
Anti-fouling coatings: The hydrophobic surface can reduce the adhesion of marine organisms.
Corrosion-resistant coatings: The dense, self-assembled layer can act as a barrier to corrosive agents.
Textile finishing: Imparting water repellency to fabrics.
Other Emerging Non-Biomedical Material Applications
Lubricant Additives
The long alkyl chains and the polar urea groups of N,N''-Propane-1,3-diylbis[N'-octadecylurea] suggest its potential as a lubricant additive. It could function as a friction modifier or a viscosity index improver. The long octadecyl chains can provide a lubricating film at metal surfaces, while the hydrogen-bonding urea groups could lead to the formation of a viscous network within the lubricant, enhancing its performance under high pressure and temperature.
Oil Spill Remediation
Organogelators are being explored for their potential in oil spill remediation. mdpi.com Phase-selective organogelators (PSOGs) can congeal oil from water, facilitating its removal. mdpi.comnih.gov N,N''-Propane-1,3-diylbis[N'-octadecylurea], with its long, oil-soluble octadecyl chains and hydrogen-bonding urea groups, has the structural requisites to act as a PSOG. mdpi.comnih.gov When added to an oil-water mixture, it would preferentially dissolve in the oil phase and self-assemble into a gel, solidifying the oil for easier collection. mdpi.com
Mechanism of Oil Gellation:
Dissolution: The organogelator is dispersed over the oil spill. The nonpolar octadecyl chains facilitate its dissolution in the oil.
Self-Assembly: The urea groups drive the self-assembly of the molecules into a three-dimensional network through hydrogen bonding.
Entrapment: The gel network entraps the oil, transforming the liquid oil into a semi-solid gel.
This approach offers a promising alternative to traditional oil spill cleanup methods, with the potential for high efficiency and recovery of the spilled oil. acs.orgnih.gov
Future Research Directions and Unresolved Challenges for N,n Propane 1,3 Diylbis N Octadecylurea Systems
Rational Design Principles for Tailored Supramolecular Architectures
A primary challenge and a significant area for future research is the development of rational design principles to control the self-assembly of N,N''-Propane-1,3-diylbis[N'-octadecylurea] into specific, predetermined supramolecular architectures with desired properties. This requires a deep understanding of the subtle interplay of non-covalent interactions that govern the assembly process.
Predictive Modeling of Self-Assembly for Specific Morphologies and Properties
The ability to predict how modifications to the molecular structure of N,N''-Propane-1,3-diylbis[N'-octadecylurea] or changes in environmental conditions will influence its self-assembly is a crucial next step. Computational tools are expected to play a pivotal role in this endeavor. mdpi.com
Key Research Objectives:
Development of Accurate Force Fields: Creating and validating force fields that can accurately model the specific hydrogen bonding and van der Waals interactions of N,N''-Propane-1,3-diylbis[N'-octadecylurea] is fundamental.
Multi-scale Modeling Approaches: Employing a combination of quantum mechanical calculations, molecular dynamics (MD) simulations, and coarse-grained modeling will be necessary to bridge the gap between molecular-level interactions and macroscopic material properties. mdpi.com MD simulations, for instance, can be used to investigate the scrolling of pre-stacked lamellar structures into cylindrical ones. mdpi.com
Predictive Algorithms: Developing algorithms that can predict the final morphology (e.g., fibers, ribbons, spheres) and properties (e.g., gel strength, thermal stability) based on the molecular structure and processing conditions.
Unresolved Challenges:
Computational Cost: Accurately simulating the self-assembly process, which involves a large number of molecules and long timescales, remains computationally expensive.
Solvent Effects: The explicit and accurate modeling of solvent molecules and their influence on the hydrophobic and hydrophilic interactions is a significant hurdle.
Kinetic vs. Thermodynamic Control: Distinguishing between kinetically trapped and thermodynamically stable assemblies and predicting the pathways to each is a complex challenge.
| Modeling Technique | Application in N,N''-Propane-1,3-diylbis[N'-octadecylurea] Research | Potential Insights |
| Quantum Mechanics (QM) | Calculation of hydrogen bond energies and conformational preferences. | Accurate description of intermolecular interaction strengths. |
| Molecular Dynamics (MD) | Simulation of the dynamic self-assembly process in solution. | Elucidation of aggregation pathways and fibril formation mechanisms. mdpi.com |
| Coarse-Grained (CG) Modeling | Simulation of large-scale structures and long-time dynamics. | Prediction of macroscopic morphologies and phase behavior. |
Development of Multi-Stimuli Responsive N,N''-Propane-1,3-diylbis[N'-octadecylurea] Gels
Creating gels from N,N''-Propane-1,3-diylbis[N'-octadecylurea] that can respond to multiple external stimuli is a promising area for the development of "smart" materials. preprints.org Such materials could find applications in areas like controlled drug release, sensing, and soft robotics. snv63.ru
Potential Stimuli and Design Strategies:
Thermo- and pH-Responsiveness: By incorporating ionizable groups or polymers with a lower critical solution temperature (LCST) into the system, gels that respond to changes in temperature and pH can be designed. nih.govmdpi.com
Light-Responsiveness: The incorporation of photo-switchable moieties, such as azobenzenes, into the gelator structure or as additives could allow for the reversible control of gelation with light.
Redox-Responsiveness: Introducing redox-active units, like disulfide bonds, could enable the gel-sol transition to be triggered by chemical reductants or oxidants.
Unresolved Challenges:
Interference between Stimuli: Ensuring that the response to one stimulus does not negatively impact the responsiveness to another.
Reversibility and Fatigue: Developing systems that can undergo multiple cycles of stimulation and relaxation without significant degradation of performance.
Specificity and Orthogonality: Designing systems where different stimuli can independently and selectively trigger distinct responses.
Exploration of Novel Intermolecular Interaction Synergies
Moving beyond the self-assembly of the pure compound, future research will focus on creating more complex and functional materials by combining N,N''-Propane-1,3-diylbis[N'-octadecylurea] with other molecular components.
Hybrid Systems Combining N,N''-Propane-1,3-diylbis[N'-octadecylurea] with Other Self-Assembling Molecules
The co-assembly of N,N''-Propane-1,3-diylbis[N'-octadecylurea] with other self-assembling molecules, such as peptides, lipids, or other gelators, can lead to the formation of hierarchical structures with novel properties. nih.govfrontiersin.org
Research Directions:
Peptide-Bis-urea Hybrids: Combining the hydrogen-bonding motif of the bis-urea with the biocompatibility and specific recognition capabilities of peptides could lead to new biomaterials. nih.gov
Lipid-Bis-urea Composites: Integrating the rigid, fibrous network of the bis-urea with the fluid, lamellar structures of lipids could result in materials with tunable mechanical properties.
Synergistic Gelation: Investigating pairs of gelators where the combination results in enhanced gel properties (e.g., lower critical gelation concentration, improved thermal stability) compared to the individual components.
Unresolved Challenges:
Phase Separation and Incompatibility: Overcoming the tendency for different components to self-sort and form separate domains rather than integrated, hierarchical structures.
Characterization of Complex Morphologies: Developing and applying advanced characterization techniques to elucidate the structure of these multi-component assemblies.
Covalent-Supramolecular Hybrid Materials
Integrating the self-assembling nature of N,N''-Propane-1,3-diylbis[N'-octadecylurea] with covalent polymer networks offers a powerful strategy to create materials with enhanced mechanical properties and responsiveness. osti.govnih.gov
Approaches and Potential Applications:
Interpenetrating Polymer Networks (IPNs): Forming a covalent polymer network within a pre-formed supramolecular gel of N,N''-Propane-1,3-diylbis[N'-octadecylurea] can lead to materials with improved toughness and elasticity.
Grafting Polymers onto the Gelator: Covalently attaching polymer chains to the N,N''-Propane-1,3-diylbis[N'-octadecylurea] molecule can be used to modify its solubility, biocompatibility, and self-assembly behavior.
Anisotropic Actuators: By aligning the supramolecular fibers of the bis-urea within a polymer matrix, materials that exhibit anisotropic actuation in response to a stimulus could be created, mimicking the function of skeletal muscle. nih.gov
Unresolved Challenges:
Synthetic Complexity: The synthesis of well-defined covalent-supramolecular hybrid materials can be challenging.
Interface Compatibility: Ensuring good adhesion and stress transfer between the covalent and supramolecular components is critical for mechanical performance.
Maintaining Supramolecular Assembly during Polymerization: The conditions required for polymerization of the covalent network should not disrupt the delicate, non-covalent self-assembly of the bis-urea.
Advanced Characterization Techniques for Dynamic Self-Assembly Processes
A deeper understanding of the mechanisms and dynamics of N,N''-Propane-1,3-diylbis[N'-octadecylurea] self-assembly requires the application and further development of advanced in-situ and time-resolved characterization techniques.
Key Techniques and Future Directions:
Cryogenic Transmission Electron Microscopy (Cryo-TEM): This technique is invaluable for visualizing the native, solvated structures of the self-assembled aggregates without artifacts from drying. researchgate.net
In-situ Small-Angle X-ray and Neutron Scattering (SAXS/SANS): These techniques can provide real-time information on the size, shape, and internal structure of the aggregates as they form in response to a stimulus.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like solid-state NMR and diffusion-ordered spectroscopy (DOSY) can provide insights into the molecular packing, dynamics, and aggregation state of the system.
Super-Resolution Microscopy: Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) could potentially be adapted to visualize the fibrillar networks with unprecedented resolution.
Unresolved Challenges:
Time Resolution: Capturing the very early stages of nucleation and growth, which can occur on very fast timescales, remains a significant challenge.
Sample Environment Control: Developing sample cells for in-situ measurements that allow for precise control of temperature, pH, and other stimuli while being compatible with the characterization technique is often difficult.
Data Interpretation and Modeling: The analysis and interpretation of data from these advanced techniques often require sophisticated modeling and simulation to extract meaningful structural and dynamic information.
Real-Time Monitoring of N,N''-Propane-1,3-diylbis[N'-octadecylurea] Gelation
A significant challenge in the study of supramolecular gels is the elucidation of the precise mechanisms and kinetics of gelation. nih.gov For N,N''-Propane-1,3-diylbis[N'-octadecylurea], a key area of future research will be the implementation of real-time monitoring techniques to observe the transition from a solution (sol) to a gel state. This is crucial for controlling the final properties of the gel, such as its mechanical strength and thermal stability. rsc.org
Currently, the lack of high-throughput and online characterization methods presents a major bottleneck in the rapid discovery and optimization of gel-based materials. aip.org Future studies should focus on adapting techniques that have shown promise for hydrogels, such as those that measure viscoelastic evolution without direct contact, to the non-aqueous environments of organogels. rheolution.com
Key research questions to be addressed include:
What are the initial nucleation and subsequent fiber growth rates under various solvent and temperature conditions?
How do changes in concentration of N,N''-Propane-1,3-diylbis[N'-octadecylurea] affect the kinetics of self-assembly?
Can external stimuli, such as light or pH, be used to trigger and control the gelation process in real-time?
To achieve this, a combination of spectroscopic and rheological measurements will be necessary. Techniques such as time-resolved Fourier-transform infrared (FTIR) spectroscopy can track the hydrogen bonding interactions that drive the self-assembly process. researchgate.net Simultaneously, advanced rheological techniques can provide continuous data on the development of the gel's viscoelastic properties. nih.govill.eu
Illustrative Data Table: Potential Real-Time Monitoring Techniques for Gelation Studies
| Technique | Information Gained | Potential Advantages for N,N''-Propane-1,3-diylbis[N'-octadecylurea] |
| Time-Resolved Rheometry | Evolution of storage (G') and loss (G'') moduli | Direct measurement of mechanical properties during gel formation. |
| In-situ FTIR/Raman Spectroscopy | Changes in hydrogen bonding and molecular conformation | Provides molecular-level insight into the self-assembly process. |
| Dynamic Light Scattering (DLS) | Formation and growth of initial aggregates | Characterization of early-stage nucleation events. |
| Fluorescence Spectroscopy (with probes) | Changes in micro-viscosity and local environment | Sensitive detection of the sol-gel transition point. |
Spatially Resolved Spectroscopic Analysis of Gel Networks
The macroscopic properties of organogels are a direct consequence of the microscopic and nanoscopic structure of the self-assembled fibrillar network. researchgate.net A significant unresolved challenge is to obtain a detailed, three-dimensional understanding of the gel network of N,N''-Propane-1,3-diylbis[N'-octadecylurea]. Future research should prioritize the use of spatially resolved spectroscopic techniques to map the chemical and physical properties of the gel network with high precision.
Confocal Raman microscopy is a powerful, non-invasive technique that combines the chemical specificity of Raman spectroscopy with the high-resolution imaging of confocal microscopy. edinst.com This technique can provide detailed chemical maps of the gel, distinguishing between the gelator fibers and the entrapped solvent. horiba.com It can be used to investigate the homogeneity of the gel network, identify defects, and study the distribution of any guest molecules within the gel matrix. jascoinc.com
Future research in this area should aim to:
Generate 3D Raman maps of the fibrillar network to visualize its architecture.
Analyze the orientation and alignment of the N,N''-Propane-1,3-diylbis[N'-octadecylurea] molecules within individual fibers.
Study the interactions between the gelator and various organic solvents at a molecular level within the confined environment of the gel network. osti.govnih.gov
The data obtained from such studies will be invaluable for establishing structure-property relationships, which are currently not well understood for this specific compound. rsc.org
Illustrative Data Table: Spectroscopic Parameters for Network Analysis
| Spectroscopic Technique | Key Parameters to Measure | Insights for N,N''-Propane-1,3-diylbis[N'-octadecylurea] Gels |
| Confocal Raman Microscopy | Raman peak shifts and intensity | Chemical composition, molecular orientation, and stress distribution. |
| Fluorescence Lifetime Imaging Microscopy (FLIM) | Fluorescence lifetime of incorporated probes | Local viscosity and polarity within the gel network. |
| Atomic Force Microscopy (AFM) - Infrared Spectroscopy | Topography and local IR absorption | High-resolution chemical imaging of fiber surfaces. |
Scalable Synthesis and Sustainable Production of N,N''-Propane-1,3-diylbis[N'-octadecylurea]
For N,N''-Propane-1,3-diylbis[N'-octadecylurea] to find widespread application, the development of scalable and sustainable synthesis routes is paramount. Current laboratory-scale syntheses of similar bis-urea compounds often rely on multi-step processes that may not be economically viable or environmentally friendly on an industrial scale. nih.gov
Future research must focus on optimizing the synthesis of N,N''-Propane-1,3-diylbis[N'-octadecylurea] to improve yield, reduce waste, and utilize greener solvents and reagents. One promising avenue is the exploration of solvent-free synthesis methods, such as ball milling, which has been shown to be effective for other low molecular weight gelators. researchgate.net Additionally, the use of biocatalysis could offer a more sustainable alternative to traditional chemical synthesis.
Key challenges and research directions include:
Developing a one-pot synthesis method to reduce purification steps and solvent usage.
Investigating the use of renewable starting materials for the synthesis.
Optimizing reaction conditions to maximize atom economy and minimize energy consumption.
A systematic approach to process optimization will be crucial for the transition from laboratory curiosity to a commercially viable material.
Addressing Environmental and Lifecycle Considerations in Material Applications
As with any new material, a thorough understanding of the environmental impact of N,N''-Propane-1,3-diylbis[N'-octadecylurea] is essential for its responsible development and deployment. A significant unresolved challenge is the lack of data on its biodegradability and long-term fate in various environmental compartments.
Future research should involve comprehensive lifecycle assessments (LCA) to evaluate the environmental footprint of N,N''-Propane-1,3-diylbis[N'-octadecylurea] from cradle to grave. researchgate.netresearchgate.net This includes the environmental impact of raw material extraction, synthesis, use, and end-of-life disposal or recycling. rsc.org
Given the urea (B33335) and long alkyl chain moieties in its structure, there is potential for biodegradability. nsf.govnih.gov Studies on the enzymatic and microbial degradation of N,N''-Propane-1,3-diylbis[N'-octadecylurea] are needed to confirm this. The inclusion of urea groups in polymer backbones has been shown to be susceptible to degradation by certain proteases. nsf.gov Furthermore, the potential for using biodegradable polymers as coatings for urea-based products in agriculture suggests that related chemistries can be designed for environmental compatibility. sabic.com
Critical research areas include:
Conducting standardized biodegradability tests in soil and aquatic environments.
Identifying any potential toxic byproducts of degradation.
Developing strategies for the recycling or upcycling of materials containing N,N''-Propane-1,3-diylbis[N'-octadecylurea].
By proactively addressing these environmental and lifecycle considerations, the sustainable development of applications for N,N''-Propane-1,3-diylbis[N'-octadecylurea] can be ensured.
Q & A
Q. What are the recommended synthetic routes for N,N''-Propane-1,3-diylbis[N'-octadecylurea], and how can purity be optimized?
The compound is typically synthesized via urea-forming reactions between propane-1,3-diamine derivatives and octadecyl isocyanate. Key steps include stoichiometric control of amine-to-isocyanate ratios and purification through recrystallization using non-polar solvents (e.g., hexane). Purity optimization requires monitoring by thin-layer chromatography (TLC) and elemental analysis to verify C, H, and N content . For large-scale synthesis, column chromatography with silica gel (60–120 mesh) is advised to remove unreacted isocyanate byproducts .
Q. Which spectroscopic techniques are critical for characterizing N,N''-Propane-1,3-diylbis[N'-octadecylurea]?
Essential methods include:
- FT-IR : Confirm urea C=O stretching vibrations (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- NMR : NMR should show signals for propane-1,3-diyl protons (δ 1.4–1.8 ppm) and octadecyl chain methylenes (δ 1.2–1.3 ppm). NMR resolves carbonyl carbons (~158–160 ppm) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~850–870) .
Q. How can solubility challenges be addressed in experimental design?
The compound is highly hydrophobic due to its long alkyl chains. Solubility in polar solvents (e.g., DMF, DMSO) is limited but improves with heating (60–80°C). For aqueous systems, use surfactants like Tween-80 or form micellar suspensions via sonication (30 min at 40 kHz). Solubility parameters (Hansen or Hildebrand) should guide solvent selection .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in N,N''-Propane-1,3-diylbis[N'-octadecylurea] derivatives?
Single-crystal X-ray diffraction is preferred. Use SHELXL for refinement, focusing on urea backbone torsion angles and alkyl chain packing. For centrosymmetric ambiguities, apply Flack’s x parameter to distinguish enantiopolarity in non-centrosymmetric space groups (e.g., P1 or P2₁). Simulated annealing (20–300 K) reduces thermal motion artifacts .
Q. How do conflicting spectroscopic and computational data arise, and how can they be reconciled?
Discrepancies between experimental (e.g., IR carbonyl shifts) and DFT-calculated vibrational frequencies often stem from solvent effects or crystal packing forces. Address this by:
Q. What role does N,N''-Propane-1,3-diylbis[N'-octadecylurea] play in catalytic or supramolecular systems?
Its urea groups act as hydrogen-bond donors for anion recognition (e.g., carboxylates or phosphates). In coordination chemistry, the propane spacer enables chelation of transition metals (e.g., Zn²⁺ or Cd²⁺), forming complexes characterized by single-crystal XRD and cyclic voltammetry . For catalysis, evaluate turnover numbers in cross-coupling reactions using Pd-loaded derivatives .
Q. How can antimicrobial activity assays be designed to assess this compound’s efficacy?
Follow standardized protocols (e.g., CLSI M07-A10):
- Prepare stock solutions in DMSO (≤1% v/v in broth).
- Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains via microdilution (MIC90 determination).
- Use resazurin-based viability assays to minimize false positives. Correlate results with logP values to assess membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
